2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It has a thieno[3,2-d]pyrimidin-2-yl group, which is a type of heterocyclic compound containing sulfur and nitrogen. This group is attached to a phenyl ring with two methyl groups at the 3rd and 5th positions. The molecule also contains a sulfanyl group (-SH) and an acetamide group (-NHCOCH3). The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfanyl group might be susceptible to oxidation, and the acetamide group could undergo hydrolysis. The aromatic rings might also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have low solubility in water due to its large size and the presence of nonpolar groups. Its melting and boiling points would likely be relatively high due to the strong intermolecular forces between its molecules .Scientific Research Applications
Antitumor Activity
Studies have synthesized derivatives related to the compound , demonstrating potent anticancer activities. For instance, novel thieno[3,2-d]pyrimidine derivatives have shown significant anticancer effects against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells, with some compounds exhibiting activity nearly as potent as the reference drug doxorubicin (Hafez & El-Gazzar, 2017). Another study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against the MCF7 breast cancer cell line, identifying compounds with mild to moderate activity (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antibacterial Activity
Research on the synthesis of novel selenium-containing sulfa drugs related to the compound of interest has reported strong antibacterial effects against a range of organisms. Specifically, certain derivatives have shown promising bactericidal effects against Serratia marcescens, Staphylococcus aureus, and Escherichia coli, with minimal inhibitory concentrations indicating potent antibacterial activity (Abdel‐Hafez, 2010).
Antiviral Activity
A study focused on the molecular structure and spectroscopic analysis of a novel antiviral molecule closely related to the discussed compound highlighted its potential against COVID-19. The investigation included quantum chemical insight, drug likeness, and molecular docking against SARS-CoV-2 protein, suggesting the molecule's capability to interact with the virus's protease. This research underscores the significance of such compounds in the development of antiviral therapies, particularly for emerging infectious diseases (Mary et al., 2020).
Future Directions
The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could include medicinal chemistry, materials science, or chemical biology .
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2S2/c1-13-9-14(2)11-15(10-13)29-21(31)20-18(7-8-32-20)28-22(29)33-12-19(30)27-17-6-4-3-5-16(17)23(24,25)26/h3-11H,12H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNJEDSCEKRBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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